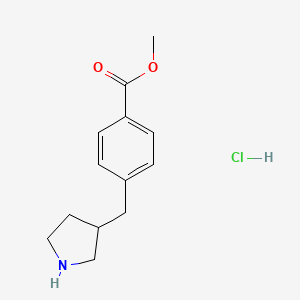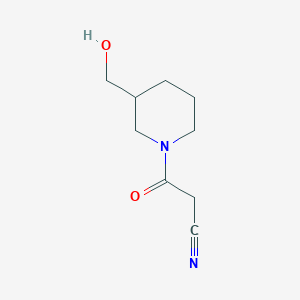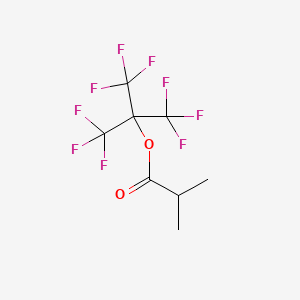
4-amino-6-(2-fluorophényl)pyrimidine
Vue d'ensemble
Description
6-(2-Fluorophenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H8FN3 and its molecular weight is 189.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Fluorophenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Fluorophenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antitumorales
Le phényl(6-(2-fluoro-4-nitrophénoxy)pyrimidin-4-yl)carbamate, un dérivé de la 4-amino-6-(2-fluorophényl)pyrimidine, est un intermédiaire important de nombreux médicaments anticancéreux . Il est largement utilisé dans les inhibiteurs de petites molécules antitumorales .
Applications antimicrobiennes
Les dérivés de la pyrimidine, y compris la this compound, ont été rapportés comme présentant des activités antimicrobiennes .
Applications antifongiques
Ces composés ont également été trouvés comme ayant des propriétés antifongiques .
Applications antiparasitaires
Les dérivés de la pyrimidine ont été rapportés comme présentant des activités antiparasitaires .
Applications diurétiques
Ces composés ont été utilisés comme diurétiques .
Applications antifilariennes
Les dérivés de la pyrimidine ont été rapportés comme présentant des activités antifilariennes .
Inhibiteurs de la topoisomérase II de l'ADN
Ces composés ont été utilisés comme inhibiteurs de la topoisomérase II de l'ADN .
Agents antituberculeux
Les dérivés de la pyrimidine ont été rapportés comme présentant des activités antituberculeuses .
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
For instance, pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Related pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in various cellular signaling processes .
Result of Action
Related pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Analyse Biochimique
Biochemical Properties
6-(2-Fluorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with various biomolecules. It has been shown to inhibit Aurora kinase A, an enzyme crucial for cell division and proliferation . The compound binds to the active site of Aurora kinase A, preventing its phosphorylation and subsequent activation. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
6-(2-Fluorophenyl)pyrimidin-4-amine exerts profound effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase and triggers apoptosis through caspase activation . The compound also affects cell signaling pathways, including the inhibition of nuclear factor κB (NF-κB) and the reduction of pro-inflammatory cytokines . Additionally, it influences gene expression by downregulating genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 6-(2-Fluorophenyl)pyrimidin-4-amine involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP-binding pocket of Aurora kinase A, preventing ATP from accessing the site and thus inhibiting the enzyme’s activity . This inhibition leads to the accumulation of cells in the G2/M phase and the activation of apoptotic pathways. Furthermore, the compound modulates gene expression by inhibiting transcription factors such as NF-κB, resulting in reduced expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Fluorophenyl)pyrimidin-4-amine change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of 6-(2-Fluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects .
Metabolic Pathways
6-(2-Fluorophenyl)pyrimidin-4-amine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . These metabolic processes influence the compound’s bioavailability and duration of action .
Transport and Distribution
Within cells and tissues, 6-(2-Fluorophenyl)pyrimidin-4-amine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 6-(2-Fluorophenyl)pyrimidin-4-amine is primarily in the cytoplasm and nucleus . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . The compound’s localization influences its activity and function, as it can directly interact with nuclear enzymes and transcription factors .
Propriétés
IUPAC Name |
6-(2-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDQQOXRXKOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)
![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)


![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)


![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)


